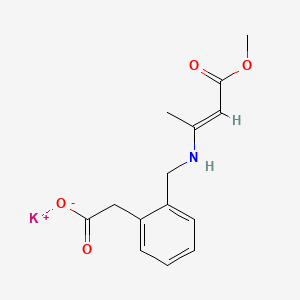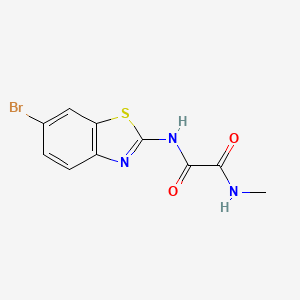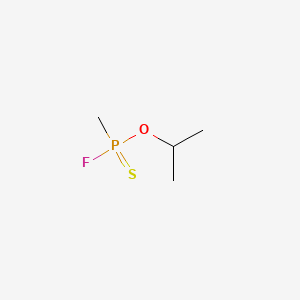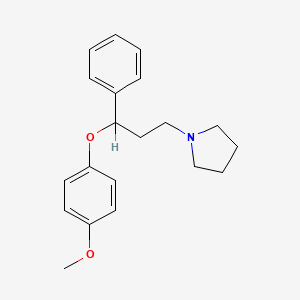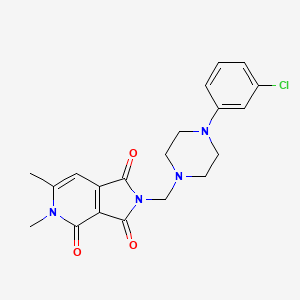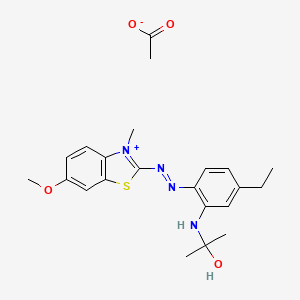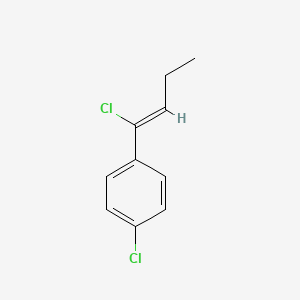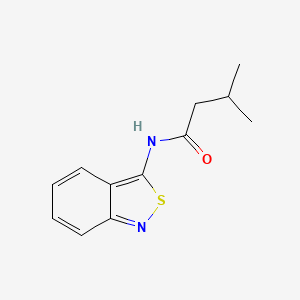
2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenylazo group, a sulphonyl group, and an L-cysteinate moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) typically involves multiple steps. The process begins with the preparation of the phenylazo group through a diazotization reaction, followed by coupling with a benzyl sulphonyl compound. The resulting intermediate is then reacted with ethyl S-(acetamidomethyl)-L-cysteinate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group may yield nitrobenzene derivatives, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) involves its interaction with specific molecular targets such as enzymes or receptors. The phenylazo group can undergo redox reactions, influencing cellular oxidative states, while the sulphonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The L-cysteinate moiety may also play a role in binding to metal ions or other cofactors, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylazo derivatives: Compounds with similar azo groups but different substituents.
Sulphonyl compounds: Molecules containing sulphonyl groups with varying alkyl or aryl groups.
L-cysteinate derivatives: Compounds featuring the L-cysteinate moiety with different functional groups.
Uniqueness
2-((p-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate, mono(trifluoroacetate) is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84712-95-8 |
|---|---|
Formule moléculaire |
C23H27F3N4O7S2 |
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H26N4O5S2.C2HF3O2/c1-16(26)23-15-31-13-20(22)21(27)30-11-12-32(28,29)14-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18;3-2(4,5)1(6)7/h2-10,20H,11-15,22H2,1H3,(H,23,26);(H,6,7)/t20-;/m0./s1 |
Clé InChI |
PRHUZYRBOSSZTP-BDQAORGHSA-N |
SMILES isomérique |
CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


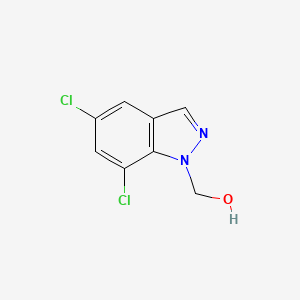

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

